molecular formula C10H7BrO2S B3286494 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 82788-31-6

5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid

Cat. No. B3286494
CAS RN: 82788-31-6
M. Wt: 271.13 g/mol
InChI Key: ZVWGMFUNKWVSTR-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the empirical formula C9H5BrO2S . It is a solid substance and its molecular weight is 257.10 . This compound belongs to the class of organic compounds known as phenylbenzamines .


Synthesis Analysis

The synthesis of benzofuran derivatives, which include 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid, has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is represented by the SMILES string OC(=O)c1cc2cc(Br)ccc2s1 . The InChI key for this compound is ONNFNEFYXIPHCA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is a solid substance . Its molecular weight is 257.10 . The empirical formula of this compound is C9H5BrO2S .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid, are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . Therefore, 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid could potentially be used in this application.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid could be used in the development of new OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid could potentially be used in the development of new drugs with these properties.

Preparation of New Porphyrin Sensitizers

5-Bromo-2-thiophenecarboxylic acid may be used in the preparation of new porphyrin sensitizers based on donor-Π-acceptor (D-Π-A) approach . This suggests that 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid could potentially be used in this application.

Suzuki–Miyaura Coupling

Boron reagents are used in Suzuki–Miyaura coupling . Although the specific use of 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid in this context is not mentioned, it’s possible that it could be used in the development of new boron reagents for this type of coupling reaction.

Safety and Hazards

The safety and hazards associated with 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid are represented by the hazard statements H302, H315, H319, H320, H335 . Precautionary measures include P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Benzofuran compounds, which include 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research directions may include the development of novel methods for constructing benzofuran rings and the exploration of their biological activities .

properties

IUPAC Name

5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWGMFUNKWVSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid

CAS RN

82788-31-6
Record name 5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of diisopropylamine (4.44 g.) and potassium t-butoxide (5.02 g.) in dry ether was cooled to -78° C. under an atmosphere of dry nitrogen and n-butyl lithium (28.4 ml. of 1.55 M solution in hexane) was added with stirring over 5 minutes. The mixture was stirred at -78° for 30 minutes and then a solution of 5-bromo-3-methylbenzo[b]thiophene (9.10 g.) in dry ether (25 ml.) was added over 5 minutes. The resulting mixture was stirred at -78° C. for 30 minutes and then poured onto a mixture of crushed solid carbon dioxide and ether. When all the carbon dioxide had evaporated the mixture was shaken with water and the ether layer was separated. The aqueous layer was acidified with acetic acid and the solid was filtered off, washed with water and crystallized from acetic acid to give 5-bromo-3-methylbenzo[b]thiophene-2-carboxylic acid (7.30 g.), m.p. >300°.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
28.4 mL
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reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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